6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxabicyclo[310]hexane-3-carboxylicacid, 3-amino- is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino- typically involves cyclization reactions. One common method is the rhodium-catalyzed cyclopropanation, which allows for the formation of the bicyclic structure without requiring distillation or chromatographic purification . This method is practical for producing the compound on a gram scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the rhodium-catalyzed cyclopropanation suggests that it could be adapted for larger-scale production with appropriate optimization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler, less oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: This compound shares the bicyclic structure but lacks the carboxylic acid and amino groups.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound includes a tert-butyl ester group, making it structurally similar but functionally different.
Uniqueness
6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its bicyclic structure with an embedded oxygen atom also sets it apart from many other compounds.
Eigenschaften
CAS-Nummer |
285996-78-3 |
---|---|
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
3-amino-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c7-6(5(8)9)1-3-4(2-6)10-3/h3-4H,1-2,7H2,(H,8,9) |
InChI-Schlüssel |
UMUZLAKWSOOQRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(O2)CC1(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.